4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one
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Overview
Description
4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one: is a complex organic compound featuring an imidazole ring, a nitro group, and a chromen-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one typically involves multiple steps, starting with the formation of the imidazole ring. One common method includes the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 4-hydroxy benzaldehyde or 4-bromo benzaldehyde . The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazole ring and subsequent nitration to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Nitroso derivatives.
Reduction: : Amines.
Substitution: : Substituted imidazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The nitro group may play a role in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
Imidazole derivatives: : These compounds share the imidazole ring but may lack the nitro group or chromen-2-one structure.
Nitrobenzene derivatives: : These compounds contain a nitro group but differ in their ring structures.
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15-14(19(21)22)13(11-4-1-2-5-12(11)23-15)17-6-3-8-18-9-7-16-10-18/h1-2,4-5,7,9-10,17H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUGWKYWKZFKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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